molecular formula C21H17NO3 B1666949 BHPI CAS No. 56632-39-4

BHPI

Número de catálogo: B1666949
Número CAS: 56632-39-4
Peso molecular: 331.4 g/mol
Clave InChI: FABLAHMQSQFDHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BHPI, también conocido como 3,3-bis(4-hidroxifenil)-7-metil-1,3-dihidro-2H-indol-2-ona, es un potente inhibidor del receptor de estrógeno alfa (ERα). Este compuesto es conocido por su capacidad de bloquear eficazmente la expresión génica regulada por estrógeno nuclear-ERα. This compound desencadena la activación sostenida de la ERα dependiente del sensor de estrés del retículo endoplásmico, en particular la respuesta a proteínas mal plegadas, e inhibe consistentemente la síntesis de proteínas .

Métodos De Preparación

La síntesis de BHPI involucra varios pasos, comenzando con la preparación de la estructura central de indolona. La ruta sintética típicamente involucra los siguientes pasos:

Análisis De Reacciones Químicas

BHPI experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos hidroxifenilo.

    Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo del núcleo de indolona.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Aplicaciones Científicas De Investigación

Breast Cancer

In preclinical studies using mouse xenograft models, BHPI demonstrated remarkable efficacy against drug-resistant ERα-positive breast cancer cells. Treatment with this compound led to substantial tumor regression, with a significant reduction in tumor weight compared to control groups. Specifically, a dosage of 15 mg/kg resulted in tumor regression in 48 out of 52 tumors observed . This highlights this compound's potential as a promising agent for overcoming resistance in late-stage breast cancer.

Ovarian Cancer

Similar results were observed in ovarian cancer models. This compound not only inhibited cell proliferation but also restored drug sensitivity in multidrug-resistant cell lines. In combination with other chemotherapeutic agents like paclitaxel, this compound enhanced the overall therapeutic effect, suggesting its utility as an adjunct treatment to improve outcomes in resistant ovarian cancers .

Case Study 1: ERα-Positive Breast Cancer

A study published in Nature illustrated this compound's ability to hyperactivate the UPR, leading to ATP depletion and subsequent necrosis in ERα-positive cancer cells. The sustained activation of this pathway was shown to be lethal, contrasting with traditional treatments that often rely on transient inhibition .

Case Study 2: Drug Resistance Restoration

Another research effort highlighted this compound's role in restoring sensitivity to chemotherapy drugs in MDR1-overexpressing cells. This finding suggests that this compound could be effectively used to counteract drug resistance mechanisms commonly seen in various cancers .

Comparative Analysis of this compound Applications

Cancer Type Model Used Effect of this compound References
Breast CancerMouse XenograftSignificant tumor regression
Ovarian CancerMultidrug-resistantRestored drug sensitivity
ERα-Positive CancersCell LinesInduced necrosis via sustained UPR activation

Mecanismo De Acción

BHPI ejerce sus efectos al interactuar directamente con el receptor de estrógeno alfa e inhibiendo no competitivamente la expresión génica regulada por el receptor de estrógeno alfa. Esta interacción conduce a la hiperactivación rápida de la fosfolipasa C gamma en la membrana plasmática en las células cancerosas positivas para el receptor de estrógeno alfa, produciendo trifosfato de inositol 1,4,5. Esto, a su vez, abre los canales de calcio del receptor de trifosfato de inositol 1,4,5 del retículo endoplásmico, lo que lleva a un agotamiento rápido de las reservas de calcio del retículo endoplásmico. This compound altera el efecto habitual del estrógeno-receptor de estrógeno alfa, causando una activación severa y prolongada de la respuesta a proteínas mal plegadas, transformándola de una respuesta protectora a una respuesta tóxica .

Comparación Con Compuestos Similares

BHPI es único en su capacidad de inducir la activación sostenida de la respuesta a proteínas mal plegadas e inhibir la síntesis de proteínas. Compuestos similares incluyen:

This compound destaca por su inhibición no competitiva del receptor de estrógeno alfa y su capacidad de inducir una respuesta a proteínas mal plegadas tóxica, lo que lo convierte en una herramienta valiosa en la investigación del cáncer .

Actividad Biológica

BHPI (4-hydroxy-2-(4-(trifluoromethyl)phenyl)-6-methylphenol) is a potent small molecule that functions primarily as an estrogen receptor alpha (ERα) inhibitor. Its biological activity has garnered significant attention, particularly in the context of drug-resistant cancers, making it a candidate for further therapeutic exploration.

This compound operates through a unique mechanism that involves the hyperactivation of the unfolded protein response (UPR). This mechanism is characterized by:

  • Inhibition of ERα Activity : this compound selectively blocks the proliferation of ERα-positive cancer cells, including breast and ovarian cancer cells that are often resistant to conventional therapies. It achieves this by inhibiting nuclear estrogen-regulated gene expression, which is crucial for cancer cell growth and survival .
  • Sustained UPR Activation : Unlike traditional UPR activators that induce apoptosis, this compound leads to a sustained activation of the anticipatory UPR. This results in ATP depletion and cell death through a necrosis-like mechanism rather than apoptosis. The hyperactivation of UPR arms causes significant cellular stress, leading to membrane disruption and leakage of intracellular contents .
  • Calcium Signaling : this compound triggers the production of inositol 1,4,5-triphosphate (IP3), which opens calcium channels in the endoplasmic reticulum (ER). This leads to a rapid depletion of intracellular calcium stores, further contributing to cellular stress and death .

Research Findings

Several studies have elucidated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Key Findings on this compound's Biological Activity

StudyFindings
This compound induces rapid tumor regression in mouse xenograft models and inhibits ERα-dependent gene expression.
Sustained activation of UPR leads to ATP depletion and cell death via necrosis, without inducing apoptosis.
This compound's action involves hyperactivation of PLCγ and subsequent calcium signaling pathways.

Case Studies

  • In Vivo Tumor Regression : In a study involving mouse models with ERα-positive tumors, administration of this compound resulted in significant tumor regression within a short time frame. The compound's ability to induce cell death in drug-resistant cancer cells highlights its potential as a novel therapeutic agent .
  • Cell Line Studies : Research using various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation across multiple ERα-positive models. For instance, MCF-7 and T47D breast cancer cell lines showed marked sensitivity to this compound treatment, with significant reductions in cell viability observed .

Propiedades

IUPAC Name

3,3-bis(4-hydroxyphenyl)-7-methyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-13-3-2-4-18-19(13)22-20(25)21(18,14-5-9-16(23)10-6-14)15-7-11-17(24)12-8-15/h2-12,23-24H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABLAHMQSQFDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397487
Record name 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56632-39-4
Record name 3,3-bis(4-hydroxyphenyl)-7-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

38.2 g of pure phenol were mixed with 0.4 g of concentrated sulphuric acid, with stirring and heating to 60° C. 28.5 g (0.177 mole) of 7-methylisatin were added in portions. At the end of the addition, the temperature was raised to 85° C. and 21 g of PhOAc were gradually added dropwise over a period of 5 hours. Finally, the temperature of the stirred mixture was raised to 120° C. for 30 minutes. It was then allowed to cool, filtered and washed with abundant water to remove the PhOAc. The resulting solid was dried and gave 50 g. It was dissolved in acetone and precipitated with chloroform, allowed to cool and filtered. The solid formed was dried to yield 30 g of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2 -indolinone, m.p. 272°-4° C. Yield: 52%.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Name
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BHPI
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BHPI
Reactant of Route 3
Reactant of Route 3
BHPI
Reactant of Route 4
Reactant of Route 4
BHPI
Reactant of Route 5
Reactant of Route 5
BHPI
Reactant of Route 6
Reactant of Route 6
BHPI

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.